Dipropyl hydrogen phosphate
Overview
Description
Dipropyl hydrogen phosphate is an organophosphorus compound with the molecular formula C6H15O4P. It is a derivative of phosphoric acid where two hydrogen atoms are replaced by propyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:
H3PO4+2C3H7OH→(C3H7O)2PO2H+2H2O
Industrial Production Methods: On an industrial scale, this compound can be produced by reacting phosphorus trichloride with propanol in the presence of an inert solvent. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. The process can be summarized as:
PCl3+3C3H7OH→(C3H7O)2PO2H+3HCl
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form dipropyl phosphate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and propanol.
Substitution: It can participate in substitution reactions where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.
Substitution: Various alkyl halides can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Dipropyl phosphate.
Hydrolysis: Phosphoric acid and propanol.
Substitution: Alkyl or aryl phosphates.
Scientific Research Applications
Dipropyl hydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active phosphates.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of flame retardants, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of dipropyl hydrogen phosphate involves its interaction with various molecular targets. In biological systems, it can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in many biochemical pathways, including energy metabolism and signal transduction. The compound can also interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Dipropyl phosphate: Similar in structure but lacks the hydrogen atom on the phosphate group.
Diethyl hydrogen phosphate: Contains ethyl groups instead of propyl groups.
Dimethyl hydrogen phosphate: Contains methyl groups instead of propyl groups.
Uniqueness: Dipropyl hydrogen phosphate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs, it has different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
dipropyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKQJEWZVQFGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883752 | |
Record name | Phosphoric acid, dipropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804-93-9 | |
Record name | Dipropyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, dipropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, dipropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipropyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROPYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41L9R5980C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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